molecular formula C8H6BrNO5 B13869257 2-Bromo-5-methoxy-4-nitro-benzoic acid

2-Bromo-5-methoxy-4-nitro-benzoic acid

Cat. No.: B13869257
M. Wt: 276.04 g/mol
InChI Key: IOVIZSMUQQGVMF-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

Industrial Production Methods

Industrial production of 2-bromo-5-methoxy-4-nitrobenzoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-bromo-5-methoxy-4-aminobenzoic acid.

    Oxidation: Formation of 2-bromo-5-carboxy-4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical transformations and interactions.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-bromo-5-methoxy-4-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

IOVIZSMUQQGVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

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